N~1~-(TERT-BUTYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Overview
Description
N~1~-(TERT-BUTYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a naphthyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(TERT-BUTYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Naphthyl Group: The naphthyl group is introduced through a nucleophilic substitution reaction, where a naphthyl halide reacts with a suitable nucleophile.
Introduction of the Tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(TERT-BUTYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-(TERT-BUTYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and naphthyl group make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(TERT-BUTYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as cell signaling or metabolism.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, or cell proliferation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-TERT-BUTYL-3,5-DINITRO-BENZAMIDE: This compound shares the tert-butyl group but differs in its overall structure and functional groups.
N-BUTYL-2-METHYL-3,5-DINITRO-BENZAMIDE: Similar in having a butyl group but with different substituents on the benzamide ring.
Uniqueness
N~1~-(TERT-BUTYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of a triazole ring, naphthyl group, and tert-butyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-tert-butyl-2-[[5-(naphthalen-2-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-25(2,3)26-23(30)17-32-24-28-27-22(29(24)20-11-5-4-6-12-20)16-31-21-14-13-18-9-7-8-10-19(18)15-21/h4-15H,16-17H2,1-3H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHFYPVLKYXJGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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